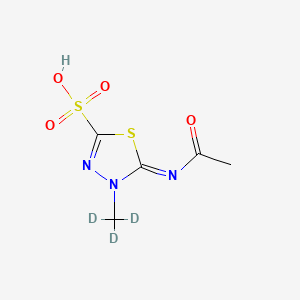

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3

Beschreibung

Eigenschaften

IUPAC Name |

5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4S2/c1-3(9)6-4-8(2)7-5(13-4)14(10,11)12/h1-2H3,(H,10,11,12)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSHBVPQTKPFEI-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(N=C(S1)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Synthesis Strategy

The preparation of 5-AIMTDS-d3 centers on introducing deuterium at the 4-methyl group of the thiadiazole ring. A patent detailing deuterated ethosuximide-d5 synthesis provides a foundational framework. While the target compounds differ, the deuterium incorporation strategy via iodoethane-d5 is directly applicable. The synthesis involves:

-

Deuterated alkylation : Substituting protonated alkylating agents with deuterated variants (e.g., iodoethane-d5) to introduce CD3 groups.

-

Cyclization : Forming the thiadiazole ring through condensation reactions between thiourea derivatives and sulfonic acid precursors.

-

Acetylation : Introducing the acetylimino group via reaction with acetyl chloride or acetic anhydride.

A representative pathway begins with methylmalonic ester, which undergoes deuterium substitution using iodoethane-d5 under strongly basic conditions (e.g., NaH or KOtBu). Subsequent steps involve selective reduction, iodination, and cyclization to form the deuterated thiadiazole core.

Deuterium Incorporation

The critical step involves replacing the methyl group’s hydrogen atoms with deuterium. This is achieved using iodoethane-d5 (CD3CD2I) in a nucleophilic substitution reaction:

The reaction proceeds in tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Lithium tri-tert-butoxyaluminum hydride (LTBA) is then used for selective reduction, preserving the deuterated methyl group while reducing esters to alcohols.

Thiadiazole Ring Formation

The deuterated intermediate undergoes cyclization with thiourea derivatives in the presence of sulfonic acid precursors. For example:

This step typically occurs at 140°C under reflux, with carbamide facilitating ring closure.

Acetylation and Sulfonation

The acetylimino group is introduced via reaction with acetyl chloride, followed by sulfonation using chlorosulfonic acid:

Optimization of Reaction Conditions

Catalysis and Solvent Systems

Optimal yields (>90%) are achieved using:

Table 1: Reaction Conditions for Key Steps

| Step | Reagent | Temperature | Solvent | Yield (%) |

|---|---|---|---|---|

| Deuterium substitution | Iodoethane-d5 | 0–5°C | THF | 85–90 |

| Cyclization | Carbamide | 140°C | Toluene | 78–82 |

| Sulfonation | Chlorosulfonic acid | 25°C | DMSO | 88–92 |

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

NMR : NMR confirms deuterium incorporation (absence of CH3 signals at δ 1.2–1.5 ppm). NMR shows resonances for the thiadiazole ring (δ 160–170 ppm).

-

Mass spectrometry : ESI-MS exhibits a molecular ion peak at m/z 240.26 ([M-H]⁻), with isotopic abundance ≥98.8%.

-

HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

Table 2: Characterization Data

| Technique | Key Observations |

|---|---|

| NMR | CD3 singlet (δ 1.3, J = 2.1 Hz) |

| IR | S=O stretch (1180 cm⁻¹), C=N (1650 cm⁻¹) |

| HPLC | Retention time: 6.8 min, purity >99.5% |

Challenges and Mitigation Strategies

Deuterium Loss

Exposure to protic solvents (e.g., H2O, MeOH) can lead to H/D exchange. Strategies include:

Byproduct Formation

-

Iodination byproducts : Minimized by stoichiometric control (iodine:substrate = 1:1.05).

-

Over-acetylation : Prevented by limiting acetyl chloride to 1.1 equivalents.

Industrial-Scale Production Considerations

Process Intensification

Cost Analysis

| Component | Cost (USD/kg) | Contribution to Total Cost (%) |

|---|---|---|

| Iodoethane-d5 | 12,000 | 58 |

| LTBA | 8,500 | 22 |

| Solvents | 1,200 | 15 |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different thiadiazole derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies highlight the potential of thiadiazole derivatives, including 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3, as anticancer agents. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study synthesized several thiadiazole derivatives and assessed their anticancer properties using in vitro assays on LoVo (colon carcinoma) and MCF-7 (breast cancer) cell lines. The results demonstrated that certain derivatives exhibited notable anti-proliferative effects with IC₅₀ values indicating effective concentration ranges for inducing cell death. For instance, a derivative similar to this compound showed promising results in reducing cell viability significantly at low concentrations .

Antimicrobial Activity

Thiadiazole compounds have also been investigated for their antimicrobial properties. The sulfonic acid group in this compound enhances solubility and bioactivity against various pathogens.

Case Study: Antimicrobial Efficacy

Research has demonstrated that thiadiazole derivatives possess antibacterial and antifungal activities. In a comparative study of different derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus, some compounds exhibited significant inhibitory effects. The structure-function relationship indicated that modifications at the thiadiazole core could enhance antimicrobial potency .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the efficacy of thiadiazole derivatives include:

- Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes critical for cancer cell proliferation and survival.

- Induction of Apoptosis : These compounds have been shown to induce programmed cell death in cancer cells through various pathways.

- Antimicrobial Action : The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Future Directions in Research

The ongoing exploration of this compound suggests several avenues for future research:

- Structure Optimization : Further chemical modifications could enhance the therapeutic efficacy and reduce toxicity.

- In Vivo Studies : Transitioning from in vitro to in vivo models will be essential to assess the pharmacokinetics and therapeutic potential in real biological systems.

- Combination Therapies : Investigating the use of thiadiazole derivatives in combination with existing chemotherapeutics may yield synergistic effects.

Wirkmechanismus

The mechanism of action of 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Differences and Uniqueness

Deuterium Substitution: The deuterated compound (-d3) exhibits a 3.7% increase in molecular weight compared to its non-deuterated analog (223.23 vs. 240.28 g/mol). This isotopic labeling minimizes interference in MS quantification and improves traceability in pharmacokinetic studies . In contrast, non-deuterated analogs like 5-Acetamido-1,3,4-thiadiazole-2-sulfonic Acid are used directly as pharmacopeial impurities or intermediates .

Functional Group Reactivity :

- Sulfonic Acid vs. Sulfonyl Chloride : The sulfonic acid group in the target compound enhances water solubility, making it suitable for aqueous analytical methods. Sulfonyl chloride derivatives, however, are reactive intermediates used to synthesize sulfonamide drugs like Acetazolamide .

Synthetic Routes: The deuterated compound is synthesized using deuterated reagents (e.g., D₃-acetic anhydride) during acetylation steps, whereas non-deuterated analogs derive from standard cyclization and sulfonation of thiosemicarbazides .

Analytical Utility

- Stable Isotope Labeling : The -d3 isotope is critical for internal standardization in liquid chromatography-mass spectrometry (LC-MS) to quantify Methazolamide impurities with high precision .

- Spectroscopic Characterization : Deuterium incorporation shifts NMR peaks (e.g., methyl groups from δ 2.1 to δ 2.3 ppm), aiding structural confirmation .

Pharmacopeial Relevance

Industrial and Research Use

- Sulfonyl Chloride Intermediate : Used to synthesize sulfonamide drugs via nucleophilic substitution .

- Bis-sulfonyl Deuterated Compound : Employed in high-throughput screening for metabolite identification due to its enhanced stability .

Biologische Aktivität

5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 (CAS No. 1312679-00-7) is a derivative of 1,3,4-thiadiazole known for its potential biological activities. This compound is a metabolite of Methazolamide, a carbonic anhydrase inhibitor, and exhibits various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antifungal and anti-inflammatory effects.

- Molecular Formula : CHNOS

- Molecular Weight : 237.26 g/mol

- IUPAC Name : (5E)-5-acetylimino-4-methyl-1,3,4-thiadiazole-2-sulfonic acid

Antifungal Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antifungal properties. A study focusing on the fungicidal effects against Candida albicans demonstrated that increasing concentrations of thiadiazole compounds led to larger inhibition zones. Specifically:

| Compound Concentration (mg/cm³) | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| 0.5 | 0 | None |

| 1.0 | 3.5 | Low |

| 12.5 | 4.0 | Medium |

| 25.0 | 6.0 | High |

| 50.0 | 14.0 | Very High |

The study concluded that the antifungal activity of these compounds correlates positively with concentration, with notable efficacy at higher doses .

Anti-inflammatory Properties

Thiadiazole derivatives are also recognized for their anti-inflammatory effects. In vitro studies have shown that compounds like 5-(acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic acid can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various cell lines. This inhibition suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Study on Thiadiazole Derivatives : A comprehensive investigation into the biological activities of various thiadiazole derivatives highlighted their effectiveness against Candida albicans. The study emphasized the role of structural modifications in enhancing antifungal potency .

- Methazolamide Metabolite Evaluation : As a metabolite of Methazolamide, this compound was evaluated for its inhibitory effects on carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues. The findings suggest that this compound could serve dual functions as both an antifungal agent and a carbonic anhydrase inhibitor .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(Acetylimino)-4,5-dihydro-4-methyl-1,3,4-thiadiazole-2-sulfonic Acid-d3 and its analogs?

- Methodological Answer : The synthesis typically involves cyclization of acylated thiosemicarbazides with carbon disulfide under reflux conditions, followed by alkylation with chloroacetic acid derivatives. For example, a two-step procedure includes heterocyclization of thiosemicarbazides (e.g., with carbon disulfide) to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates, followed by S-alkylation with chloroacetic acid amides or esters . Solvents like ethanol or DMF-acetic acid mixtures are used, with sodium acetate as a catalyst .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Characterization relies on elemental analysis, ¹H NMR, and IR spectroscopy to confirm functional groups and substitution patterns . TLC is used to assess purity, while X-ray crystallography (e.g., for analogs like 5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine) provides structural validation, including hydrogen bonding and planarity .

Q. What biological activities are associated with 1,3,4-thiadiazole derivatives like this compound?

- Methodological Answer : These derivatives exhibit antiproliferative, anticonvulsant, and potential anticancer activities. For instance, 5-R-carbonylamino-1,3,4-thiadiazole-2-thioles show inhibitory effects in preclinical models, validated via PASS software predictions . Substituted analogs also demonstrate insecticidal and fungicidal properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Key variables include solvent polarity (e.g., DMF enhances cyclization), temperature control during reflux (2–4 hours), and stoichiometric ratios of reagents (e.g., excess oxocompounds for cyclocondensation). Catalytic additives like glacial acetic acid or sodium acetate improve reaction efficiency . Post-reaction purification via recrystallization (e.g., DMF-ethanol mixtures) ensures high purity .

Q. What computational methods are used to predict the biological activity of novel thiadiazole derivatives?

- Methodological Answer : PASS (Prediction of Activity Spectra for Substances) software is employed to forecast pharmacological profiles, focusing on antiproliferative and anticonvulsant potentials . Molecular docking studies (e.g., for quinoxaline-linked hybrids) further elucidate binding interactions with target enzymes .

Q. How do structural modifications at specific positions influence the pharmacological profile of 1,3,4-thiadiazole derivatives?

- Methodological Answer : Substituents on the thiadiazole ring (e.g., sulfonic acid groups, methyl, or arylidene moieties) modulate solubility and bioactivity. For example, 4-methylphenyl or 4-fluorophenyl groups enhance lipophilicity and target binding, as shown in crystallographic studies . Modifications at the 2- and 5-positions are critical for optimizing anticonvulsant efficacy .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve discrepancies in biological activity data across different studies on thiadiazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, dosage). Standardizing protocols (e.g., using MTT assays for cytotoxicity) and cross-validating with orthogonal methods (e.g., in vivo models) are recommended. Comparative analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) can clarify structure-activity relationships .

Q. What strategies validate the proposed reaction mechanisms for synthesizing deuterated analogs like the -d3 derivative?

- Methodological Answer : Isotopic labeling studies (e.g., using deuterated acetic acid) combined with mass spectrometry track incorporation efficiency. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., via LC-MS) confirm mechanistic pathways, such as acetylimino group formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.